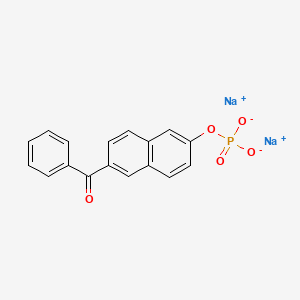

6-Benzoyl-2-naphthyl phosphate disodium salt

Description

6-Benzoyl-2-naphthyl phosphate disodium salt (BNPP, CAS 74144-43-7) is an organophosphate compound with the molecular formula C₁₇H₁₁Na₂O₅P and a molecular weight of 372.22 g/mol . It is a white, water-soluble powder primarily used as a chromogenic and fluorescent substrate in biochemical assays. Key applications include:

- Detection of glucose in food products .

- Quantification of phosphatase activity (e.g., alkaline phosphatase) in enzyme kinetics and inhibitor screening .

- Fluorescent labeling of biomolecules (peptides, nucleic acids) due to its benzoyl-naphthyl structure .

- Bacterial detection (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) via enzymatic hydrolysis .

BNPP reacts with target enzymes to produce stable fluorescent products, particularly under low pH conditions, enhancing its utility in acidic environments . Discrepancies in reported molecular weights (e.g., 372.22 g/mol vs. 374.24 g/mol ) may stem from typographical errors, but the formula C₁₇H₁₁Na₂O₅P is consistent with its disodium salt designation.

Properties

IUPAC Name |

disodium;(6-benzoylnaphthalen-2-yl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13O5P.2Na/c18-17(12-4-2-1-3-5-12)15-7-6-14-11-16(22-23(19,20)21)9-8-13(14)10-15;;/h1-11H,(H2,19,20,21);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJVEXGBJIDSOX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Na2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74144-43-7 | |

| Record name | 6-Benzoyl-2-naphthyl phosphate disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-2-naphthyl phosphate disodium salt typically involves the phosphorylation of 6-benzoyl-2-naphthol. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine . The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-2-naphthyl phosphate disodium salt undergoes various chemical reactions, including:

Oxidation: It can undergo oxidation reactions to form quinones or other oxidized derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.

Major Products Formed

Hydrolysis: 6-Benzoyl-2-naphthol and inorganic phosphate.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

6-Benzoyl-2-naphthyl phosphate disodium salt is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects primarily through its interaction with alkaline phosphatase. Upon enzymatic hydrolysis, 6-Benzoyl-2-naphthyl phosphate disodium salt releases 6-benzoyl-2-naphthol, which can be detected chromogenically. The molecular target is the active site of alkaline phosphatase, where the phosphate group is cleaved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phosphate-Based Substrates

Key Comparative Insights

Structural Differences :

- BNPP features a benzoyl-substituted naphthyl group , enabling strong fluorescence emission .

- Naphthol AS-TR contains an AS-TR naphthol derivative, favoring chromogenic reactions over fluorescence .

- 4-MUP releases 4-methylumbelliferone, a small fluorescent molecule with high quantum yield .

Detection Methods :

- BNPP and 4-MUP are fluorogenic , ideal for high-sensitivity assays. BNPP excels in acidic conditions, while 4-MUP is versatile across broader pH ranges .

- Naphthol AS-TR is chromogenic , producing visible precipitates for histochemistry .

Applications: BNPP is preferred for bacterial detection and low-pH assays due to its stability . 4-MUP is widely used in real-time enzymatic activity monitoring in live cells . D-Glucose 6-phosphate is specialized for metabolic studies, unlike BNPP’s diagnostic focus .

Commercial Availability: BNPP is supplied by manufacturers like Jiangsu Watson Bio Ltd. and ChemSynLab . Naphthol AS-TR and 4-MUP are available from Santa Cruz Biotechnology and biochemical suppliers .

Biological Activity

Overview

6-Benzoyl-2-naphthyl phosphate disodium salt (CAS No. 74144-43-7) is a chemical compound that has garnered attention in biochemical research due to its role as a substrate in enzyme assays, particularly for phosphatases. This article explores its biological activity, mechanisms of action, and applications in scientific research.

- Molecular Formula : C15H13Na2O4P

- Molecular Weight : 344.23 g/mol

- Structure : The compound features a naphthalene ring substituted with a benzoyl group and a phosphate moiety, which contributes to its biochemical properties.

Biological Activity

This compound is primarily utilized as a substrate for phosphatase enzymes. Its hydrolysis by these enzymes produces measurable products that can be quantified, making it valuable in various biochemical assays.

Enzyme Kinetics

The compound is widely used in studies to assess enzyme kinetics and phosphatase activity. It serves as an effective substrate due to its ability to undergo hydrolysis, which can be monitored spectrophotometrically.

| Enzyme Type | Substrate | Product | Detection Method |

|---|---|---|---|

| Alkaline Phosphatase | 6-Benzoyl-2-naphthyl phosphate | 6-Benzoyl-2-naphthol + Pi | Spectrophotometry |

| Acid Phosphatase | 6-Benzoyl-2-naphthyl phosphate | 6-Benzoyl-2-naphthol + Pi | Fluorometric Assays |

The biological activity of this compound is primarily attributed to its interaction with phosphatase enzymes. Upon hydrolysis, the compound releases inorganic phosphate (Pi) and forms 6-benzoyl-2-naphthol, which can be detected using various methods. This reaction is central to studying enzyme kinetics and the regulation of phosphatase activity in biological systems.

Case Studies

- Phosphatase Activity Measurement : A study demonstrated the use of this compound in measuring the activity of alkaline phosphatase in various biological samples. The results indicated a direct correlation between enzyme concentration and product formation, validating the substrate's effectiveness for kinetic studies .

- Detection of Bacterial Contamination : In another application, this compound was utilized in a medium designed for detecting bacterial contamination through phosphatase activity. The assay showed rapid detection times and high sensitivity, making it suitable for food safety applications .

- Inhibitory Studies : Research has explored the inhibitory effects of various compounds on phosphatase activity using this substrate. The findings revealed that certain small molecules could significantly reduce enzyme activity, providing insights into potential therapeutic agents targeting phosphatases .

Research Applications

The versatility of this compound extends beyond enzyme assays:

- Biochemical Research : It is employed in studies investigating the role of phosphatases in cellular signaling pathways.

- Pharmaceutical Development : The compound aids in screening for inhibitors that may serve as drug candidates for diseases involving dysregulated phosphatase activity.

- Environmental Monitoring : Used in assays to detect microbial contamination in environmental samples through enzymatic activity measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.